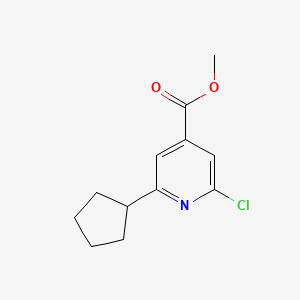
Methyl 2-chloro-6-cyclopentylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-6-cyclopentylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a chloro group at the second position and a cyclopentyl group at the sixth position on the isonicotinic acid methyl ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-6-cyclopentylisonicotinate typically involves the chlorination of 2-cyclopentyl-6-hydroxyisonicotinic acid. This reaction is carried out using phosphorous oxychloride (POCl3) as the chlorinating agent . The reaction conditions include heating the reactants to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized for industrial production .
化学反应分析
Types of Reactions: Methyl 2-chloro-6-cyclopentylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized forms .
科学研究应用
Methyl 2-chloro-6-cyclopentylisonicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with immunomodulating properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of methyl 2-chloro-6-cyclopentylisonicotinate involves its interaction with specific molecular targets. For instance, it has been studied for its role as an agonist of the S1P1 receptor, which is involved in immune modulation. The compound binds to the receptor, triggering a cascade of intracellular signaling pathways that result in the modulation of immune responses .
相似化合物的比较
2-Cyclopentyl-6-methoxyisonicotinic acid: This compound is structurally similar but contains a methoxy group instead of a chloro group.
2-Cyclopentyl-6-hydroxyisonicotinic acid: Another similar compound with a hydroxy group at the sixth position.
Uniqueness: Methyl 2-chloro-6-cyclopentylisonicotinate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
methyl 2-chloro-6-cyclopentylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)9-6-10(14-11(13)7-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
InChI 键 |
NCJNQCZEFXNLLE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


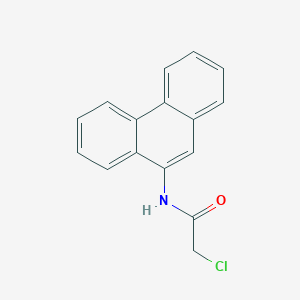
![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
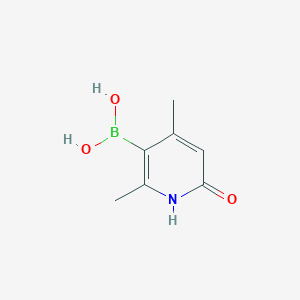

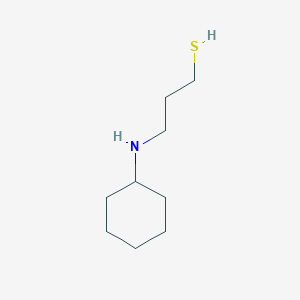
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
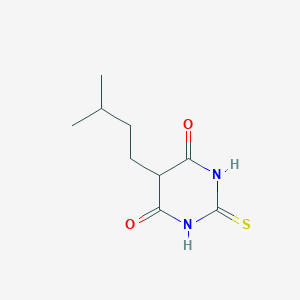
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)

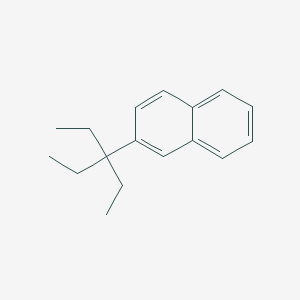
![Benzo[b]phenazine](/img/structure/B13996840.png)

